2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE
Description
2-(2-Hydroxyethoxy)ethane-1-sulfonamide is a sulfonamide derivative characterized by a polar hydroxyethoxy (-OCH2CH2OH) group attached to a sulfonamide (-SO2NH2) moiety. Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents. The hydroxyethoxy group may further modulate pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S/c5-10(7,8)4-3-9-2-1-6/h6H,1-4H2,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCTQPPDHPISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE typically involves the reaction of 2-(2-aminoethoxy)ethanol with a sulfonating agent. One common method is the reaction with chlorosulfonic acid, which results in the formation of the sulfonamide group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2.1 Inhibition of Viral Replication
Research has identified sulfonamide derivatives, including 2-(2-hydroxyethoxy)ethane-1-sulfonamide, as potential inhibitors of viral RNA-dependent RNA polymerases. These compounds have shown promise in inhibiting the replication of viruses such as the measles virus. High-throughput screening has been utilized to identify these compounds, which exhibit moderate metabolic stability and potential for further optimization .
Case Study: Measles Virus Inhibition
In a study involving various sulfonamide derivatives, one compound demonstrated significant antiviral activity with an EC50 value indicating effective inhibition at low concentrations. This highlights the potential of modifying the chemical structure to enhance solubility and bioavailability while retaining antiviral potency .
Structural Modifications and SAR Studies
3.1 Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in enhancing the pharmacological properties of this compound. By appending different functional groups to its structure, researchers have been able to improve solubility and activity against specific biological targets.
Table 2: Summary of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Addition of Hydroxyl Group | Increased solubility |
| Replacement with Morpholine | Enhanced potency |
| Substituted Phenyl Groups | Improved binding affinity |
Toxicological Studies
4.1 Safety Profile Assessment
Toxicological evaluations have been performed to assess the safety profile of this compound and its derivatives. Studies indicate that these compounds exhibit low acute toxicity levels across various test systems, including fish and mammalian models .
Table 3: Acute Toxicity Data
| Test Organism | LC50 (mg/L) |
|---|---|
| Fathead Minnows | >10,000 |
| Daphnids | >10,000 |
| Rats (Oral Toxicity) | 10 g/kg |
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The hydroxyethoxy groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Functional Group Comparison
The compound’s structural analogs include:
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4): Features a disulfide (-S-S-) bridge and amine groups .
1-(Ethylsulfanyl)-2-[2-(ethylsulfanyl)ethoxy]ethane (C8H18OS2): Contains ethylsulfanyl (-S-C2H5) substituents .
Reactivity and Stability
- Hydroxyethoxy-sulfonamide : The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, while the hydroxyethoxy group may undergo oxidation. Its polarity enhances stability in aqueous environments.
- Amine groups may participate in nucleophilic reactions.
- Ethylsulfanyl derivative : Ethylsulfanyl groups are relatively inert but may oxidize to sulfoxides or sulfones.
Biological Activity
2-(2-Hydroxyethoxy)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its interactions with various biomolecules and its therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group, which is known for its ability to interact with enzymes and proteins, potentially leading to various biological effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it may interact with carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Cell Membrane Penetration : The hydroxyethoxy group enhances lipophilicity, facilitating better penetration through cellular membranes, which is crucial for its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy similar to traditional sulfonamides. A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro experiments using RAW264.7 macrophages indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vivo Studies on Itch Models : In a mouse model of chronic pruritus, treatment with this compound reduced scratching behavior induced by endothelin-1 (ET-1), indicating its potential as an antipruritic agent .
- Cytotoxicity Assays : Cytotoxicity was assessed using MTT assays at various concentrations (1–100 µg/mL). The results indicated that while higher concentrations led to decreased cell viability, lower concentrations maintained cell health while still exerting anti-inflammatory effects .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial | 10 - 100 | Inhibition of S. aureus and E. coli growth |
| Anti-inflammatory | 1 - 100 | Reduced TNF-α and IL-6 production |
| Cytotoxicity | 10 - 100 | Decreased cell viability at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
